

# Sarizotan Hydrochloride (CAS RN: 195068-07-6): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Sarizotan Hydrochloride					
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Sarizotan hydrochloride (formerly EMD-128130) is a potent and selective serotonin 5-HT1A receptor agonist and dopamine D2-like receptor ligand. Initially investigated for the treatment of Parkinson's disease and later for respiratory dysfunction in Rett syndrome, its clinical development was ultimately discontinued. This technical guide provides a comprehensive overview of Sarizotan hydrochloride, including its mechanism of action, pharmacokinetics, metabolism, and key experimental findings. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity and investigational history.

## **Chemical and Physical Properties**

**Sarizotan hydrochloride** is the hydrochloride salt of Sarizotan.



Property	Value
CAS Number	195068-07-6
Molecular Formula	C22H22CIFN2O
Molecular Weight	384.88 g/mol [1]
IUPAC Name	(R)-1-(chroman-2-yl)-N-((5-(4-fluorophenyl)pyridin-3-yl)methyl)methanamine hydrochloride[2]
Synonyms	EMD-128130, EMD 128130
Physical Form	Solid[2]
Storage Temperature	-20°C to -80°C[2]

#### **Mechanism of Action**

Sarizotan exhibits a dual mechanism of action, functioning as a full agonist at the serotonin 5-HT1A receptor and as a partial agonist at dopamine D2-like receptors (D2, D3, and D4).[3] This profile suggests its potential to modulate both serotonergic and dopaminergic neurotransmission, which are implicated in a variety of neurological and psychiatric disorders.

#### Serotonin 5-HT1A Receptor Agonism

As a 5-HT1A receptor agonist, Sarizotan was expected to mimic the effects of endogenous serotonin at these receptors. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including neuronal excitability.

### **Dopamine D2-like Receptor Partial Agonism**

Sarizotan also demonstrates high affinity for dopamine D2, D3, and D4 receptors, acting as a partial agonist.[3] This means it can weakly activate these receptors in the absence of the full agonist (dopamine) but will compete with and reduce the effect of the full agonist when it is present. This modulatory effect on the dopaminergic system was the basis for its investigation in conditions with dopaminergic dysregulation, such as Parkinson's disease.



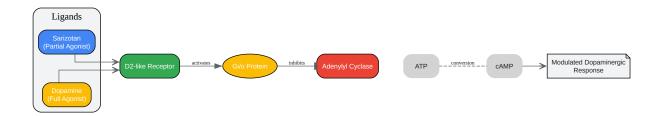
#### **Signaling Pathways**

The following diagrams illustrate the primary signaling pathways modulated by Sarizotan.



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Sarizotan's agonistic action on the 5-HT1A receptor.



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Sarizotan's partial agonism at the D2-like receptor.

# Pharmacodynamics: Receptor Binding Affinity

The binding affinity of Sarizotan for various receptors has been characterized in several in vitro studies. The following table summarizes key binding affinity (Ki) and functional activity (IC50/EC50) data.



Receptor	Species	Assay Type	Value (nM)	Reference
5-HT1A	Human	Radioligand Binding (Ki)	0.1	[3]
5-HT1A	Rat	Radioligand Binding (Ki)	6.5	[3]
D2	Human	Radioligand Binding (Ki)	17	[3]
D2	Rat	Radioligand Binding (Ki)	15.1	[3]
D3	Human	Radioligand Binding (Ki)	6.8	[3]
D4.2	Human	Radioligand Binding (Ki)	2.4	[3]
D2S	Human	Functional Assay (EC50)	29 (partial agonist)	[4]
D2L	Human	Functional Assay (EC50)	23 (partial agonist)	[4]
D3	Human	Functional Assay (EC50)	5.6 (full agonist)	[4]
D4.4	Human	Functional Assay (EC50)	5.4 (full agonist)	[4]
D2S	Human	Functional Assay (IC50)	52 (antagonist)	[4]
D2L	Human	Functional Assay (IC50)	121 (antagonist)	[4]

## **Pharmacokinetics**

The pharmacokinetic profile of **Sarizotan hydrochloride** was evaluated in Phase 1 clinical trials involving healthy volunteers.[5]



Absorption, Distribution, Metabolism, and Excretion

(ADME)

Parameter	Description	
Absorption	Rapidly absorbed following oral administration.	
Distribution	-	
Metabolism	Metabolized in the liver primarily by CYP3A4, CYP2C9, CYP2C8, and CYP1A2.[6] Major metabolic pathways include aromatic and aliphatic monohydroxylation and dealkylation.[6] Plasma metabolite concentrations are considerably lower than the parent drug.[5]	
Excretion	-	

## **Pharmacokinetic Parameters in Healthy Volunteers**

The following table summarizes the key pharmacokinetic parameters of Sarizotan following oral administration in healthy subjects.[5]

Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)
Single Dose (0.5 - 25 mg)	Dose- proportional increase	0.5 - 2.25	Dose- proportional increase	5 - 7
Multiple Dose (5 mg b.i.d.)	-	0.5 - 2.25 (steady state)	-	-
Multiple Dose (10 & 20 mg b.i.d.)	-	0.5 - 2.25 (steady state)	-	-

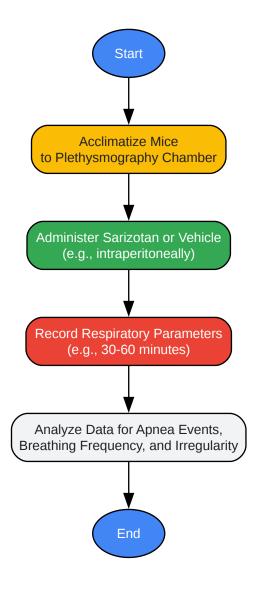
Note: Cmax and Tmax were slightly dependent on formulation and food intake, whereas AUC was unaffected.[5]



# **Key Experimental Studies Preclinical Studies in Rett Syndrome Mouse Models**

Promising preclinical results in mouse models of Rett syndrome (RTT) prompted the clinical investigation of Sarizotan for this indication. These studies demonstrated that Sarizotan could significantly reduce apnea and correct irregular breathing patterns.[7][8][9][10]

The following is a generalized protocol based on published studies.[7][8][9][10]



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Workflow for whole-body plethysmography experiment.



- Animal Models: Three different mouse models of Rett syndrome were utilized: Bird and Jaenisch strains of Mecp2-deficient heterozygous females and Jaenisch strain Mecp2 null males, and knock-in heterozygous females with a common nonsense mutation (R168X).[7] [8][9][10]
- Apparatus: Unrestrained whole-body plethysmography chambers were used to allow for the measurement of respiratory parameters in conscious, freely moving mice.

#### Procedure:

- Mice were placed in the plethysmography chamber and allowed to acclimate for a set period.
- Sarizotan or a vehicle control was administered, typically via intraperitoneal injection, 20 minutes prior to recording.[8]
- Respiratory patterns were recorded for a duration of 30-60 minutes.
- For chronic studies, Sarizotan was administered in drinking water over 7 to 14 days, with respiratory measurements taken at multiple time points.
- Data Analysis: The recorded data was analyzed to quantify the number and duration of apneas, breathing frequency, and the irregularity of the breathing pattern.

#### Clinical Trial in Rett Syndrome (STARS Study)

The "Sarizotan for the Treatment of Apneas in Rett Syndrome" (STARS) study was a Phase 2/3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Sarizotan in patients with Rett syndrome who experience respiratory symptoms.[11] The trial ultimately failed to meet its primary and secondary endpoints, leading to the discontinuation of Sarizotan's development for this indication.[11][12]

- Objective: To evaluate the efficacy, safety, and tolerability of Sarizotan in reducing respiratory abnormalities in patients with Rett syndrome.
- Design: A multicenter, randomized, double-blind, placebo-controlled study with a 24-week treatment period.[13]



- Participants: 129 patients with a clinical diagnosis of Rett syndrome and significant respiratory abnormalities.[14]
- Intervention: Patients received either Sarizotan (10 mg or 20 mg daily, based on age and weight) or a placebo.[12]
- Primary Endpoint: Percentage reduction in episodes of apnea during waking hours compared to placebo.[15]
- Outcome: Sarizotan did not demonstrate a statistically significant reduction in apnea episodes compared to placebo.[11][12]

#### In Vitro Metabolism

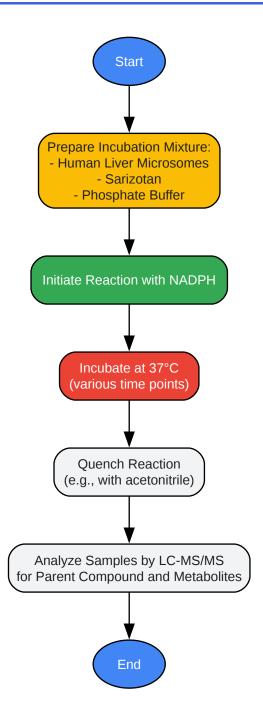
The metabolic profile of Sarizotan was investigated using human liver microsomes to identify the enzymes responsible for its clearance and to assess its potential for drug-drug interactions.

[6]

# Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

The following is a generalized protocol for assessing the in vitro metabolism of a compound like Sarizotan.[6]





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Workflow for an in vitro metabolism study.

- Materials: Pooled human liver microsomes, **Sarizotan hydrochloride**, NADPH regenerating system, and phosphate buffer (pH 7.4).
- Procedure:



- A reaction mixture containing human liver microsomes and Sarizotan in phosphate buffer is pre-incubated at 37°C.
- The metabolic reaction is initiated by the addition of the NADPH regenerating system.
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
- Samples are centrifuged to precipitate proteins.
- Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the parent drug and to identify and quantify metabolites.
- Enzyme Phenotyping: To identify the specific CYP450 enzymes involved, the experiment is repeated in the presence of selective chemical inhibitors for each major CYP isoform or by using recombinant human CYP enzymes.

### **Analytical Methodology**

The quantification of Sarizotan in biological matrices, such as plasma, is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a standard and sensitive method for this purpose.[5]

# Protocol: HPLC-MS/MS Method for Quantification of Sarizotan in Plasma

The following is a representative protocol for the analysis of a small molecule like Sarizotan in plasma.

- Sample Preparation:
  - Protein precipitation is a common method for extracting small molecules from plasma. A known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard.
  - The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
  - The supernatant is collected for analysis.



- Chromatographic Conditions:
  - HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
  - $\circ$  Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5  $\mu$ m) is typically used for the separation of small molecules.
  - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
  - Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
  - Injection Volume: 5-10 μL.
- Mass Spectrometric Detection:
  - Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
  - Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for molecules like Sarizotan.
  - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

### **Synthesis Overview**

The synthesis of **Sarizotan hydrochloride** would typically involve a multi-step process. Based on the structure of the molecule, a plausible synthetic route could involve the coupling of a chromane derivative with a substituted pyridine moiety, followed by salt formation. The specific details of the manufacturing process are proprietary and can often be found in patent literature. A general approach might involve the reaction of (R)-chroman-2-ylmethanamine with 5-(4-fluorophenyl)picolinaldehyde followed by reductive amination and subsequent treatment with hydrochloric acid to yield the final product.



#### Conclusion

Sarizotan hydrochloride is a well-characterized molecule with a clear mechanism of action as a 5-HT1A agonist and D2-like partial agonist. While it showed initial promise in preclinical models for Rett syndrome, it ultimately failed to demonstrate efficacy in a pivotal clinical trial. The comprehensive data presented in this technical guide, including detailed protocols and quantitative summaries, serves as a valuable resource for researchers in the fields of neuropharmacology and drug development. The discontinuation of Sarizotan's clinical program highlights the significant challenges in translating preclinical findings to clinical success, particularly in complex neurodevelopmental disorders.

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- To cite this document: BenchChem. [Sarizotan Hydrochloride (CAS RN: 195068-07-6): A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681474#sarizotan-hydrochloride-cas-number-195068-07-6-information]

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